3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S3/c21-15(16-8-9-18(26-16)17-7-4-11-25-17)13-20-19(22)10-12-27(23,24)14-5-2-1-3-6-14/h1-9,11,15,21H,10,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHACBUZSKLFIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, identified by its CAS number 2034596-94-4, is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C19H19NO3S
- Molecular Weight : 405.6 g/mol
- Functional Groups : The presence of a benzenesulfonyl group and a bithiophene moiety contributes to its unique properties and biological activities.
Biological Activity Overview
Research indicates that compounds containing bithiophene and sulfonamide groups exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide has been investigated in several studies:
Antimicrobial Activity
Research has shown that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds typically inhibit bacterial protein synthesis and disrupt cell wall formation, leading to bactericidal effects.
- Case Study : A study demonstrated that similar sulfonamide compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Anticancer Potential
The compound's structure suggests potential interactions with cancer-related pathways:
- Targeting Apoptosis : Compounds with similar structures have been shown to target anti-apoptotic proteins like Mcl-1, which is overexpressed in various cancers. Inhibition of such proteins can promote apoptosis in cancer cells .
- Research Findings : In vitro studies indicated that related bithiophene derivatives inhibited cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Detailed Research Findings
The proposed mechanisms by which 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide exerts its biological effects include:
- Protein Synthesis Inhibition : Similar compounds have demonstrated the ability to inhibit ribosomal function in bacteria.
- Apoptosis Induction : By targeting specific proteins involved in cell survival, the compound may promote programmed cell death in cancer cells.
- Biofilm Disruption : Some studies suggest that sulfonamide derivatives can disrupt biofilm formation in bacteria, enhancing their antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Functional Properties
- Solubility and Stability : The target’s benzenesulfonyl group may improve stability over 5a–5d ’s aliphatic acyl chains, which have lower melting points (142–182°C) . The hydroxyethyl group could enhance aqueous solubility relative to P22 ’s hydrophobic thioether .
- Electronic Properties : The bithiophene unit in the target enables extended conjugation, similar to D1-A (), which is used in low-bandgap materials . This contrasts with 5a–5d , which lack conjugated systems, and P22 , which relies on fluorinated aromatics for electronic effects .
- Bioactivity Potential: The tetrazole in ’s compound acts as a carboxylic acid bioisostere, improving metabolic stability . The target’s hydroxyethyl group may mimic this via H-bonding, while its benzenesulfonyl group could enhance target binding, as seen in sulfonamide-based drugs.
Q & A
Basic: What are the key steps in synthesizing 3-(benzenesulfonyl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Step 1: Formation of the bithiophene core via Suzuki-Miyaura coupling of brominated thiophene derivatives under palladium catalysis (e.g., coupling 5-bromo-2,2'-bithiophene with a boronic acid derivative) .
- Step 2: Introduction of the hydroxyethyl group through nucleophilic substitution or epoxide ring-opening reactions .
- Step 3: Attachment of the benzenesulfonyl-propanamide moiety via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) .
Optimization Strategies:
- Catalyst Screening: High-throughput screening for efficient palladium catalysts (e.g., Pd(PPh₃)₄) to improve coupling yields .
- Temperature Control: Maintaining low temperatures during amide coupling to minimize side reactions like hydrolysis .
- Purification: Column chromatography or recrystallization to isolate the pure product, monitored by TLC or HPLC .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm connectivity of the bithiophene, hydroxyethyl, and benzenesulfonyl groups. Aromatic proton shifts (δ 6.8–7.5 ppm) and sulfonamide protons (δ ~3.1 ppm) are diagnostic .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₈N₂O₃S₃: ~454.05 Da) .
- X-ray Crystallography: SHELX-based refinement (e.g., SHELXL) to resolve 3D structure, particularly π-π stacking between bithiophene rings .
Advanced: How can computational modeling predict the compound’s electronic properties for materials science applications?
Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to assess charge transport capabilities. The bithiophene moiety’s conjugation length correlates with bandgap reduction, critical for organic semiconductors .
- Molecular Dynamics (MD): Simulate interactions with polymers (e.g., PEDOT:PSS) to optimize thin-film morphology in organic electronics .
- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) by modeling hydrogen bonding between the sulfonamide group and active-site residues .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Dose-Response Validation: Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to rule out protocol variability .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in IC₅₀ values .
- Structural Analog Comparison: Benchmark against derivatives (e.g., replacing benzenesulfonyl with naphthalenesulfonyl) to isolate structure-activity relationships .
Advanced: What strategies enhance reproducibility in scaled-up synthesis for interdisciplinary research?
Answer:
- Flow Chemistry: Implement continuous flow systems for precise control of reaction parameters (e.g., residence time, mixing) during bithiophene coupling .
- In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Crystallization Engineering: Optimize solvent systems (e.g., ethanol/water mixtures) to ensure consistent crystal morphology for X-ray studies .
Basic: What are the primary research applications of this compound?
Answer:
- Drug Discovery: Potential as a kinase inhibitor due to sulfonamide’s affinity for ATP-binding pockets .
- Organic Electronics: Bithiophene’s π-conjugation enables use in OLEDs or organic photovoltaics .
- Sensor Development: Functionalization with thiol groups for gold-surface immobilization in electrochemical sensors .
Advanced: How does the hydroxyethyl group influence the compound’s solubility and bioavailability?
Answer:
- Solubility: The hydroxyethyl group enhances water solubility via hydrogen bonding, critical for in vitro assays. LogP can be adjusted by substituting with more polar groups (e.g., PEG chains) .
- Bioavailability: Hydroxyethyl’s metabolic stability reduces first-pass oxidation compared to primary alcohols, as shown in pharmacokinetic studies of analogous compounds .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Leaving Group Efficacy: Sulfonamide’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack (e.g., by amines or thiols) .
- Steric Effects: Bulky bithiophene groups may hinder reactions at the hydroxyethyl site, requiring bulky-base catalysts (e.g., DBU) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity Screening: Conduct Ames tests for mutagenicity due to aromatic amine byproducts .
- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid dermal exposure to sulfonamide derivatives .
- Waste Disposal: Neutralize acidic/basic reaction residues before disposal to prevent environmental contamination .
Advanced: How can researchers leverage this compound’s π-π interactions for supramolecular assembly?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
